BenchChemオンラインストアへようこそ!

5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol

Lipophilicity Drug-likeness ADME

5-(4-Bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol (CAS 1105189-69-2, molecular formula C₁₄H₁₁BrN₂OS, molecular weight 335.22 g/mol) is a heterocyclic building block belonging to the N-substituted imidazole-2-thione/thiol tautomer class. The compound incorporates three pharmacophore-relevant motifs within a single scaffold: a 4-bromophenyl ring at the imidazole 5-position, a furan-2-ylmethyl substituent at N1, and a thiol/thione group at the 2-position.

Molecular Formula C14H11BrN2OS
Molecular Weight 335.22 g/mol
CAS No. 1105189-69-2
Cat. No. B1438987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol
CAS1105189-69-2
Molecular FormulaC14H11BrN2OS
Molecular Weight335.22 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H11BrN2OS/c15-11-5-3-10(4-6-11)13-8-16-14(19)17(13)9-12-2-1-7-18-12/h1-8H,9H2,(H,16,19)
InChIKeyAYSHKXMMGPMNTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol (CAS 1105189-69-2): Procurement-Relevant Structural Identity and Physicochemical Baseline


5-(4-Bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol (CAS 1105189-69-2, molecular formula C₁₄H₁₁BrN₂OS, molecular weight 335.22 g/mol) is a heterocyclic building block belonging to the N-substituted imidazole-2-thione/thiol tautomer class [1]. The compound incorporates three pharmacophore-relevant motifs within a single scaffold: a 4-bromophenyl ring at the imidazole 5-position, a furan-2-ylmethyl substituent at N1, and a thiol/thione group at the 2-position [1]. Its computed XLogP3-AA of 2.8, topological polar surface area of 60.5 Ų, single hydrogen bond donor, and two hydrogen bond acceptors define a physicochemical profile that distinguishes it from simpler imidazole-2-thiol analogs and informs solvent compatibility, formulation strategy, and reactivity expectations in medicinal chemistry and chemical biology workflows [1].

Why 5-(4-Bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol Cannot Be Replaced by Generic Imidazole-2-thiol Analogs in Focused Research Programs


Imidazole-2-thiol derivatives are not functionally interchangeable because the N1 substituent and the C5 aryl group independently modulate lipophilicity, hydrogen-bonding capacity, target binding conformation, and metabolic stability [1]. The furan-2-ylmethyl group at N1 introduces a heteroaryl oxygen capable of participating in π-stacking and hydrogen-bonding interactions distinct from simple alkyl or benzyl N-substituents [2]. Simultaneously, the 4-bromophenyl group at C5 provides a heavy atom (Br) that serves as a versatile synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) and contributes to halogen bonding with biological targets, a feature absent in the 4-methylphenyl or unsubstituted phenyl analogs [3]. Replacing this compound with a generic imidazole-2-thiol lacking either the furylmethyl or bromophenyl substituent would fundamentally alter both the chemical reactivity profile and any structure-activity relationship (SAR) conclusions derived from the original scaffold.

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Enhanced Membrane Permeability Potential vs. N1-Unsubstituted and 4-Methylphenyl Analogs

The target compound exhibits a computed XLogP3-AA of 2.8, which is substantially higher than the N1-unsubstituted analog 4-(4-bromophenyl)-1H-imidazole-2-thiol (XLogP3-AA = 2.1, Δ = +0.7 log units) and exceeds that of the 4-methylphenyl analog 1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (XLogP3-AA = 2.5, Δ = +0.3) [1]. This increased lipophilicity, contributed by the bromine atom (Hansch π ≈ +0.86 for Br vs. +0.56 for CH₃), predicts approximately 3- to 5-fold higher membrane partitioning compared to the des-bromo furylmethyl-phenyl analog (XLogP3-AA = 2.2) [1].

Lipophilicity Drug-likeness ADME Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Differentiated CNS Penetration and Solubility Profile

The target compound has a TPSA of 60.5 Ų and a hydrogen bond donor count of 1, compared to the N1-unsubstituted analog 4-(4-bromophenyl)-1H-imidazole-2-thiol which has a TPSA of 56.2 Ų and a hydrogen bond donor count of 2 [1]. The reduction from 2 HBD to 1 HBD arises from N1-substitution with the furylmethyl group, which eliminates the N1-H donor. This modification increases the compound's compliance with CNS drug-likeness guidelines (typically HBD ≤ 1 for optimal CNS penetration) while maintaining a TPSA below the 90 Ų threshold associated with good blood-brain barrier permeability [1].

TPSA CNS drug design Solubility Physicochemical profiling

Rotatable Bond Count as a Proxy for Conformational Flexibility and Entropic Penalty in Target Binding

The target compound possesses 3 rotatable bonds, whereas the N1-unsubstituted comparator 4-(4-bromophenyl)-1H-imidazole-2-thiol has only 1 rotatable bond [1]. The two additional rotatable bonds correspond to the furylmethyl-N1 linkage and the furan ring orientation, providing the target compound with greater conformational sampling capacity in solution. This increased flexibility may facilitate induced-fit binding mechanisms but also incurs a higher entropic penalty upon rigid binding conformations [1]. This property distinguishes it from conformationally restricted analogs and should be considered when interpreting binding affinity data or designing rigidified derivatives for SAR exploration.

Conformational flexibility Ligand efficiency Molecular recognition Entropic penalty

Bromine as a Synthetic Handle for Downstream Derivatization: Cross-Coupling Versatility vs. Non-Halogenated Analogs

The 4-bromophenyl substituent provides a reactive aryl bromide site amenable to Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck), enabling late-stage diversification [1]. The 4-methylphenyl analog (CAS 1105188-88-2) and the unsubstituted phenyl analog (CAS 923862-35-5) lack this synthetic handle entirely, requiring pre-functionalization strategies that add synthetic steps and reduce overall yield [1]. Furthermore, the bromine atom can participate in halogen bonding (C-Br···O/N interactions) with biological targets, a non-covalent interaction not available to the methyl or unsubstituted phenyl analogs [2]. This dual role as both synthetic handle and pharmacophoric element is unique to the brominated scaffold.

Cross-coupling Suzuki reaction Buchwald-Hartwig amination Late-stage functionalization

Imidazole-2-thiol/2-thione Tautomeric Equilibrium: Implications for Metal Chelation and Covalent Reactivity

The imidazole-2-thiol/2-thione tautomeric equilibrium allows the target compound to exist in both the thiol (-SH) and thione (=S) forms, with the thione tautomer stabilized by conjugation with the imidazole ring [1]. This tautomerism is a class-level feature of imidazole-2-thiols but is modulated by the electronic effects of the N1-furylmethyl and C5-bromophenyl substituents [1]. In the thiol form, the compound can act as a soft metal chelator (e.g., for Zn²⁺, Cu²⁺) or form covalent disulfide bonds with cysteine residues in proteins [2]. The thione form, by contrast, presents a thiocarbonyl group capable of participating in hydrogen bonding and π-stacking interactions distinct from the thiol. The electron-withdrawing bromophenyl group at C5 is expected to shift the tautomeric equilibrium toward the thione form relative to the 4-methylphenyl analog, based on general substituent electronic effects [1].

Tautomerism Metal chelation Covalent inhibitor design Thiol reactivity

Molecular Weight and Heavy Atom Count: Differentiated Detection Sensitivity in Mass Spectrometry-Based Assays

The target compound has a molecular weight of 335.22 g/mol and a heavy atom count of 19, compared to 255.14 g/mol (13 heavy atoms) for the N1-unsubstituted analog 4-(4-bromophenyl)-1H-imidazole-2-thiol and 256.32 g/mol (18 heavy atoms) for the des-bromo furylmethyl-phenyl analog [1]. The higher molecular weight, combined with the distinctive ¹:¹ isotopic doublet of bromine (⁷⁹Br:⁸¹Br ≈ 1:1), provides an easily identifiable isotopic pattern in LC-MS and GC-MS analyses, facilitating quantitative bioanalysis with lower limits of detection compared to non-halogenated analogs that lack this characteristic signature [1]. The exact mass of 333.97755 Da further enables high-resolution mass spectrometry (HRMS) confirmation with sub-ppm mass accuracy.

Mass spectrometry Detection sensitivity Isotopic pattern Bioanalytical method development

Recommended Research and Procurement Application Scenarios for 5-(4-Bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead-like Scaffold for Kinase or Metalloenzyme Inhibitor Programs Requiring Aryl Bromide Derivatization

The compound is best deployed as a core scaffold in kinase or metalloenzyme inhibitor programs where the aryl bromide enables rapid parallel synthesis of focused libraries via Suzuki-Miyaura coupling [1]. The computed lipophilicity (XLogP3-AA = 2.8) falls within lead-like chemical space, and the single hydrogen bond donor (HBD = 1) supports CNS drug design campaigns. The bromine isotopic signature (exact mass = 333.97755 Da, characteristic ¹:¹ doublet) facilitates LC-MS/MS-based occupancy studies and cellular target engagement assays. The thiol/thione tautomerism provides a built-in metal-chelating handle for metalloenzyme targets (e.g., carbonic anhydrase, HDACs, matrix metalloproteinases).

Chemical Biology: Covalent Probe Development Leveraging the Thiol Warhead and Halogen Bonding Capacity

The imidazole-2-thiol group can serve as a cysteine-reactive warhead for covalent inhibitor design, while the 4-bromophenyl moiety provides halogen bonding interactions that may enhance binding affinity and selectivity for targets with complementary Lewis base sites (backbone carbonyls, carboxylate side chains) [1][2]. The furylmethyl N1-substituent increases conformational flexibility (3 rotatable bonds) and may facilitate induced-fit binding to flexible protein pockets. The compound's TPSA of 60.5 Ų and single HBD support cell permeability for intracellular target engagement, making it suitable for cellular thermal shift assay (CETSA) and activity-based protein profiling (ABPP) workflows.

Synthetic Methodology: Substrate for Palladium-Catalyzed Cross-Coupling Reaction Development and Optimization

The 4-bromophenyl group provides a standardized aryl bromide substrate for developing and benchmarking new Pd-catalyst systems, ligands, or reaction conditions (e.g., aqueous-phase Suzuki coupling, photoredox-mediated coupling) [1]. The imidazole-2-thiol/thione moiety introduces a sulfur-containing heterocycle that can challenge catalyst compatibility and assess functional group tolerance. The furylmethyl group provides an additional heteroaryl moiety for evaluating chemoselectivity in cross-coupling reactions. The compound's relatively high molecular weight (335.22 g/mol) and characteristic Br isotopic pattern simplify reaction monitoring by LC-MS and product confirmation by HRMS.

Fragment-Based Drug Discovery (FBDD): A Fragment-Evolved Scaffold with Balanced Physicochemical Properties

Although the compound exceeds traditional fragment cutoffs (MW > 300 Da), it may serve as a fragment-evolved starting point or reference compound in FBDD campaigns targeting proteins with halogen-binding pockets [1]. Its computed properties (XLogP3-AA = 2.8, TPSA = 60.5 Ų, HBD = 1) provide a balanced profile between solubility and permeability, which is advantageous for biophysical screening methods (SPR, NMR, ITC) that require compounds to be soluble at micromolar concentrations while retaining sufficient affinity for detection. The three rotatable bonds offer moderate conformational flexibility that can be exploited or constrained through structure-based design.

Quote Request

Request a Quote for 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.